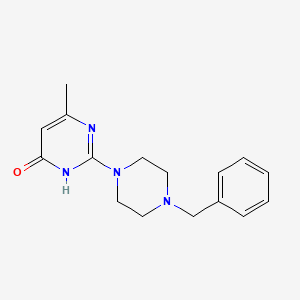
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-benzylpiperazine with 6-methylpyrimidin-4(3H)-one under specific conditions. One common method includes:
Starting Materials: 4-benzylpiperazine and 6-methylpyrimidin-4(3H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Antimicrobial Activity: Pyrimidine derivatives, including this compound, have been studied for their antimicrobial properties, showing activity against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance:
Antitumor Activity: The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: It may exert its effects by inhibiting endoplasmic reticulum stress and the NF-kB inflammatory pathway, thereby reducing neuronal apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds have shown similar antitumor activities and are also being explored as EZH2 inhibitors.
Triazole-Pyrimidine Hybrids: These hybrids have demonstrated neuroprotective and anti-neuroinflammatory properties, similar to 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one.
Uniqueness
What sets this compound apart is its specific structural features, such as the benzylpiperazine moiety, which may contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-11-15(21)18-16(17-13)20-9-7-19(8-10-20)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRLOWDIDQDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-4-methyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3718755.png)
![N-(4-METHYLPHENYL)-N-[3-(3-PYRIDYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE](/img/structure/B3718763.png)
![4,4-Dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3718770.png)
![2-TETRAHYDRO-2(1H)-PYRIDINYLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE](/img/structure/B3718780.png)

![Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate](/img/structure/B3718805.png)
![5-(Ethylamino)-2-[[4-(ethylamino)-2-hydroxy-5-methylphenyl]disulfanyl]-4-methylphenol](/img/structure/B3718808.png)
![N-(tert-butyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718815.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3718818.png)
![2-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3718835.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3718849.png)
![1-(4-ethoxy-3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}phenyl)ethanone](/img/structure/B3718853.png)
![4-methyl-2-[2-[2-(2-phenylphenoxy)ethoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3718867.png)
